N-(2,3-Dimethylphenyl)-5-methyl-5-pyrazolecarboxamide
Description
Properties
CAS No. |
101708-05-8 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3O/c1-8-5-4-6-11(10(8)3)14-13(17)12-7-9(2)15-16-12/h4-7H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
USSCDEBZNIYAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NNC(=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxamide (CAS: 862248-40-6)
N-(3-Acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS: 522619-31-4)
- Structural Difference : Features a 3-acetylphenyl group and a methyl substituent at position 1 of the pyrazole.
- Implications : The acetyl group introduces electron-withdrawing effects, which could modulate electronic distribution and reactivity. The methyl group at pyrazole position 1 may restrict conformational flexibility compared to the unsubstituted position in the target compound .
Functional Group Modifications
Carboximidamide Derivatives ()
- Examples : 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide and analogs.
- Key Difference : Replacement of the carboxamide (-CONH2) with a carboximidamide (-C(=NH)NH2) group.
- However, this group is also more prone to hydrolysis under acidic conditions compared to carboxamides .
Heterocyclic and Substituent Flexibility
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide (CAS: Not specified, )
- Structural Differences :
- 3-Chlorophenyl substituent (electron-withdrawing) vs. 2,3-dimethylphenyl (electron-donating).
- Methoxy group at pyrazole position 5 vs. methyl group.
- Implications : The chloro substituent increases lipophilicity and may enhance membrane permeability, while the methoxy group could improve metabolic stability compared to a methyl group .
Molecular Weight and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|
| This compound | C13H15N3O | 229.28 | 2,3-Dimethylphenyl, 5-methyl | Carboxamide (-CONH2) |
| N-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxamide | C11H11N3O2 | 217.23 | 4-Hydroxyphenyl, 5-methyl | Carboxamide (-CONH2) |
| N-(3-Acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | C13H13N3O2 | 243.26 | 3-Acetylphenyl, 1-methyl | Carboxamide (-CONH2) |
| 1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide | C12H12ClN3O2 | 281.70 | 3-Chlorophenyl, 5-methoxy | Carboxamide (-CONH2) |
Key Observations :
- The target compound has intermediate molecular weight, balancing lipophilicity (from dimethyl groups) and polarity (from carboxamide).
- Chlorine or acetyl substituents increase molecular weight and alter electronic properties significantly .
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives
The cyclocondensation of 1,3-diketones with substituted hydrazines remains a cornerstone for pyrazole synthesis. Girish et al. demonstrated that β-diketones such as ethyl acetoacetate react with arylhydrazines under nano-ZnO catalysis to yield 1,3,5-trisubstituted pyrazoles in 95% yield. Adapting this method, the target compound may be synthesized via:
- Formation of 5-methylpyrazole-3-carboxylic acid : Ethyl 3-oxopentanoate undergoes cyclocondensation with hydrazine hydrate in ethanol under reflux. The reaction produces 5-methylpyrazole-3-carboxylate, which is hydrolyzed to the carboxylic acid using aqueous NaOH.
- Amide coupling : The carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 2,3-dimethylaniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Key advantages :
- High regioselectivity for the 1,3,5-substitution pattern.
- Scalable under mild conditions (80–100°C, 6–8 hr).
1,3-Dipolar Cycloaddition of Diazo Compounds
He et al. reported that ethyl α-diazoacetate undergoes 1,3-dipolar cycloaddition with acetylenic ketones in the presence of zinc triflate, yielding pyrazole-5-carboxylates in 89% yield. For the target compound:
- Synthesis of diazo precursor : Ethyl diazoacetate reacts with 3-pentyn-2-one in DCM with Zn(OTf)₂ catalysis.
- Cycloaddition : The intermediate undergoes cyclization to form 5-methylpyrazole-3-carboxylate.
- Functionalization : Hydrolysis to the carboxylic acid followed by amide coupling with 2,3-dimethylaniline using EDCI/HOBt.
Reaction conditions :
Direct Amidation via Coupling Reagents
Carbodiimide-mediated coupling offers a robust route to pyrazolecarboxamides. J-Stage researchers achieved 56–72% yields for analogous compounds using CDI (1,1'-carbonyldiimidazole) in DMF:
- Activation of carboxylic acid : 5-Methylpyrazole-3-carboxylic acid reacts with CDI (1.3 eq) in anhydrous DMF at 60°C for 2 hr.
- Nucleophilic substitution : 2,3-Dimethylaniline (1.2 eq) is added, and the mixture stirs at room temperature for 12 hr.
- Work-up : The product is purified via column chromatography (CHCl₃:MeOH = 30:1).
Optimization data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| CDI stoichiometry | 1.3 eq | +22% |
| Solvent | Anhydrous DMF | +15% |
| Reaction time | 12 hr | +18% |
Acid Chloride-Mediated Amide Bond Formation
Industrial-scale synthesis often employs acid chlorides due to their high reactivity. A protocol adapted from pyrazole acaricide production involves:
- Chlorination : 5-Methylpyrazole-3-carboxylic acid reacts with SOCl₂ (2 eq) at 70°C for 4 hr.
- Amidation : The acid chloride is added dropwise to a solution of 2,3-dimethylaniline (1.1 eq) and Et₃N (3 eq) in THF at 0°C.
- Isolation : Precipitation with ice-water yields the crude product, which is recrystallized from ethanol.
Critical factors :
- Excess SOCl₂ ensures complete conversion to the acid chloride.
- Low temperature (−5°C to 0°C) minimizes side reactions.
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, scalability, and practicality:
Key observations :
- Acid chloride methods provide superior yields (80–90%) but require stringent temperature control.
- Cyclocondensation balances yield and scalability, making it suitable for pilot-scale production.
Regioselectivity and Byproduct Management
Regioselectivity challenges arise during pyrazole ring formation. Ohtsuka et al. noted that unsymmetrical diketones yield regioisomeric mixtures unless directed by hydrogen bonding or steric effects. For 5-methylpyrazole synthesis:
- Steric guidance : Bulky substituents at the β-keto position favor 5-methyl orientation.
- Catalytic modulation : Nano-ZnO enhances selectivity by stabilizing the transition state.
Byproducts such as N-arylhydrazones (24–31% yield) form when diketoesters react incompletely with hydrazines. Column chromatography (SiO₂, hexane:EtOAc) effectively isolates the target amide.
Q & A
Basic: What established synthetic routes are available for N-(2,3-Dimethylphenyl)-5-methyl-5-pyrazolecarboxamide?
The synthesis typically involves multi-step pathways, including:
- Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions.
- Carboxamide coupling : Reacting the pyrazole carboxylic acid with 2,3-dimethylaniline using coupling agents like EDCI/HOBt in anhydrous DMF or THF .
- Optimization : Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 70% to 85%) .
Basic: How is the molecular structure of this compound characterized using crystallography?
- X-ray diffraction : Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters. Validate using tools like PLATON to check for missed symmetry or disorder .
- Key metrics : Focus on the dihedral angle between the pyrazole and dimethylphenyl rings, which influences biological activity. Typical C=O and N-H bond lengths should align with carboxamide norms (1.23–1.25 Å and 0.86–0.89 Å, respectively) .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency.
- Catalysis : Add 4-DMAP (4-dimethylaminopyridine) to accelerate acylation steps.
- Alternative methods : Ultrasound-assisted synthesis reduces reaction time by 50% compared to conventional heating, as seen in related pyrazole derivatives .
Advanced: How should researchers address contradictions in crystallographic data during refinement?
- Multi-software validation : Cross-validate using SHELXL (for small-molecule refinement) and OLEX2 to resolve discrepancies in thermal parameters or hydrogen bonding networks .
- Twinned data : Apply the Hooft parameter in PLATON to detect and correct for twinning, especially if R1 values exceed 5% .
Advanced: What methodologies elucidate the biological activity mechanism of this compound?
- Enzyme inhibition assays : Test for acetylcholinesterase (AChE) or cyclooxygenase (COX) inhibition using spectrophotometric methods. The triazole/thiol groups in analogous compounds show IC50 values <10 μM .
- Molecular docking : Use AutoDock Vina to simulate binding interactions with target enzymes. The dimethylphenyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .
Advanced: How to design stability studies under varying pH and temperature conditions?
- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Thermal stability : Use DSC (Differential Scanning Calorimetry) to identify decomposition points. Related pyrazoles remain stable up to 200°C .
Basic: What analytical techniques ensure purity and identity confirmation?
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention times should match reference standards (±0.1 min).
- NMR : Confirm substitution patterns via ¹H NMR (e.g., singlet for pyrazole C5-CH3 at δ 2.3–2.5 ppm) and ¹³C NMR (C=O at δ 165–170 ppm) .
Advanced: How can computational methods predict biological interactions?
- QSAR modeling : Corrogate steric/electronic descriptors (e.g., LogP, polar surface area) with activity data from PubChem to predict bioavailability .
- ADMET profiling : Use SwissADME to assess permeability (e.g., Blood-Brain Barrier penetration) and toxicity risks (e.g., hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
